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molecular formula C14H15NO3 B8791809 2-(4-methyl-2-oxopentyl)-1H-isoindole-1,3(2H)-dione CAS No. 4113-64-8

2-(4-methyl-2-oxopentyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B8791809
M. Wt: 245.27 g/mol
InChI Key: KCKXMPQKCDLSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994163B2

Procedure details

Slurry 2-(4-methyl-2-oxo-pentyl)-isoindole-1,3-dione (2.8 g, 11.4 mmol) in concentrated HCl (18 mL), glacial acetic acid (16 mL) and water (13 mL). Stir the mixture at reflux for 16 h. Cool to room temperature and pour the solution onto ice (25 mL). Filter off the solids, wash the filtrate with cold water (20 mL) and concentrate in vacuo to a solid. Recrystallize the solid in ethanol (15 mL) and diethyl ether (50 mL). Decant off the solvent and dry the white paste under reduced pressure to obtain the desired intermediate as a white solid (1.4 g, 81%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:18])[CH2:3][C:4](=[O:17])[CH2:5][N:6]1C(=O)C2C(=CC=CC=2)C1=O.[ClH:19]>C(O)(=O)C.O>[ClH:19].[NH2:6][CH2:5][C:4](=[O:17])[CH2:3][CH:2]([CH3:18])[CH3:1] |f:4.5|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
CC(CC(CN1C(C2=CC=CC=C2C1=O)=O)=O)C
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
13 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
pour the solution onto ice (25 mL)
FILTRATION
Type
FILTRATION
Details
Filter off the solids
WASH
Type
WASH
Details
wash the filtrate with cold water (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo to a solid
CUSTOM
Type
CUSTOM
Details
Recrystallize the solid in ethanol (15 mL)
CUSTOM
Type
CUSTOM
Details
Decant off the solvent
CUSTOM
Type
CUSTOM
Details
dry the white paste under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC(CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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